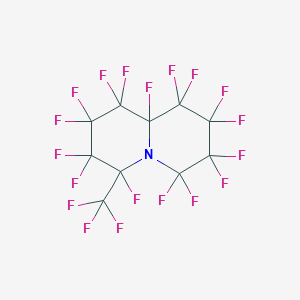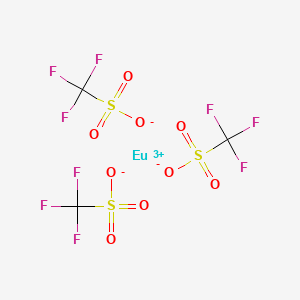
Perfluoro-4-methylquinolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-4-methylquinolizidine is an organofluorine compound that is 4-methylquinolizidine in which all of the hydrogens are replaced by fluorines. It has a role as a blood substitute. It derives from a 4-methylquinolizidine.
Scientific Research Applications
Synthesis and Stereochemistry
- Perfluoro-4-methylquinolizidine's synthesis has been explored, with a focus on its purity and stereochemical properties. The re-examination of its synthesis and purity via gas chromatography has provided insights into its structural characteristics (Schofield & Wells, 1965). Additionally, studies on Carbon-13 Magnetic Resonance Spectroscopy have shed light on the stereochemistry of 4-methylquinolizidine and its derivatives (Sugiura & Sasaki, 1976).
Magnetic Resonance Spectroscopy
- Investigations into the proton chemical shifts of methyl groups in monomethylquinolizidines, including this compound, have been conducted using deuterochloroform and benzene solutions. This research provides valuable data for understanding the solvent-induced shifts in these compounds' proton NMR (Lalonde, Donvito, Tsai, & Wong, 1975).
Photoelectron Spectroscopy
- Studies in photoelectron spectroscopy have included this compound, particularly focusing on the molecular orbital assignments and the effects of chemical substitutions such as methylation and fluorination (Dougherty & McGlynn, 1977).
Gas-Phase Structures
- Research on the gas-phase structures of this compound has been conducted using techniques like gas electron diffraction, providing insights into the geometric structures and bond lengths of these molecules (Mack & Oberhammer, 1989).
Synthesis of Perfluorochemicals for Blood Substitutes
- This compound has been explored in the context of synthesizing perfluorochemicals for use as blood substitutes, with a focus on electrochemical fluorination and the examination of physical and spectral properties (Inoue et al., 1988).
N-Heterocycle-Forming Amino/Carboperfluoroalkylations
- The compound's utility in synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, has been demonstrated. This is particularly relevant for producing perfluoroalkylated chemical libraries as potential sources for drug candidates and agrochemicals (Kawamura et al., 2017).
Development of New Perfluoro-dioxolane-based Membranes
- Research has included the use of this compound derivatives in fabricating composite membranes from perfluoropolymers, showcasing enhanced gas separation performance compared to commercial perfluoropolymers (Okamoto et al., 2014).
Properties
Molecular Formula |
C10F19N |
|---|---|
Molecular Weight |
495.08 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,6,7,7,8,8,9,9,9a-hexadecafluoro-6-(trifluoromethyl)quinolizine |
InChI |
InChI=1S/C10F19N/c11-1(12)3(15,16)7(23)4(17,18)2(13,14)6(21,22)10(28,29)30(7)8(24,5(1,19)20)9(25,26)27 |
InChI Key |
UIOCPFVEDHPJES-UHFFFAOYSA-N |
SMILES |
C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C12(C(C(C(C(N1C(C(C(C2(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)


![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)


![TG(16:0/16:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1240926.png)

![1-(4-methylphenyl)-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B1240931.png)
![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)
